molecular formula C3H7NO B091810 Acetoxime CAS No. 127-06-0

Acetoxime

Cat. No. B091810
CAS RN: 127-06-0
M. Wt: 73.09 g/mol
InChI Key: PXAJQJMDEXJWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetoxime is a chemical compound that has been studied in various contexts, including its role in food flavoring, potential carcinogenic effects, and its molecular structure. It is known to be synthesized by microorganisms, higher plants, insects, and higher animals through different enzymes and pathways, and it acts as a precursor to many compounds . Acetoxime has been tested for carcinogenicity in rats, where it induced benign hepatocellular adenomas in males . The molecular structure of gaseous acetoxime has been determined by electron diffraction, revealing a planar skeleton with asymmetrical distortions .

Synthesis Analysis

Acetoxime and its derivatives can be synthesized biologically, as seen in microorganisms that produce acetoin, which is a precursor to acetoxime . The total synthesis of related compounds, such as cytotoxic acetogenins, has been achieved through complex chemical reactions, indicating the potential for synthesizing acetoxime derivatives in the laboratory . Acetohydroxyacid synthase is an enzyme that catalyzes the formation of precursors to branched-chain amino acids, which is a reaction related to the synthesis of compounds like acetoxime .

Molecular Structure Analysis

The molecular structure of acetoxime has been studied using electron diffraction, which has provided detailed information about the distances between atoms and the angles of bonds within the molecule. The gaseous form of acetoxime is planar with asymmetrical distortions, and the conformations of the methyl groups are different .

Chemical Reactions Analysis

Acetoxime undergoes various chemical reactions, including oxidation to nitric oxide by oxygen radical-generating systems. This reaction is catalyzed by cytochrome P450 enzymes and involves the generation of reactive oxygen species . Additionally, acetoxime can be slowly oxidized to corresponding nitronates and hydroxy nitronates by liver microsomes in rats, mice, and humans .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoxime are influenced by its molecular structure and the reactions it undergoes. The electron diffraction study provides insights into the geometrical parameters of the molecule, which are essential for understanding its reactivity . The oxidation of acetoxime to nitric oxide suggests that it can participate in redox reactions and may have implications for its toxicity and carcinogenicity . The slow oxidation of acetoxime to nitronates indicates that it can undergo metabolic transformations in the liver, which may be relevant to its effects on health .

Scientific Research Applications

  • Carcinogenicity in Rats : Acetoxime induced benign hepatocellular adenomas in male MRC-Wistar rats when chronically administered in drinking water. This study highlighted the tumorigenic potential of oximes like Acetoxime in male rats (Mirvish, Salmasi, & Runge, 1982).

  • Metabolism to Genotoxicant and Carcinogen : Acetoxime is metabolized by human and rodent hepatic cytochrome P450 enzymes to propane 2-nitronate (P2-N), a potent genotoxicant and carcinogen. This study provided insights into the toxicological pathway of Acetoxime and its transformation into a more hazardous compound (Kohl et al., 1992).

  • Toxicity in Human Cells : Acetoxime exhibited cytotoxic effects in human alveolar A549 cells, inducing apoptosis through the activation of the extracellular signal-regulated kinase (ERK) pathway. This study provides evidence of Acetoxime's potential impact on human health (Zerin, Song, & Kim, 2015).

  • Oxidation to Nitronates : Research has shown that Acetoxime and related compounds are oxidized to corresponding nitronates in liver microsomes from various species. This biochemical pathway is a potential mechanism of Acetoxime's tumorigenicity in male rodents (Völkel, Wolf, Derelanko, & Dekant, 1999).

  • DNA and RNA Damage in Rats : Acetoxime caused oxidative DNA and RNA damage in rat liver, similar to the effects of 2-nitropropane. This suggests that Acetoxime's hepatocarcinogenicity may be related to the generation of reactive oxygen species causing nucleic acid damage (Hussain et al., 1990).

  • Sex and Organ Differences in Oxidative Damage : Studies have noted differences in oxidative DNA and RNA damage due to Acetoxime treatment in male and female rats, and between liver and kidney tissues. This differential response is relevant to understanding the sex-specific carcinogenicity of Acetoxime (Guo, Conaway, Hussain, & Fiala, 1990).

Safety And Hazards

Acetoxime may be harmful if swallowed . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Use personal protective equipment as required . Keep away from heat, sparks, flame, and other sources of ignition .

Future Directions

While specific future directions for Acetoxime are not available, it is worth noting that Acetoxime is an excellent corrosion inhibitor (deoxidant) with lower toxicity and greater stability compared to the common agent hydrazine . It is also useful in the determination of ketones, cobalt, and in organic synthesis . This suggests potential future applications in these areas.

properties

IUPAC Name

N-propan-2-ylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-3(2)4-5/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAJQJMDEXJWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020010
Record name Acetoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals with a chloral odor; [Hawley] White powder; [Alfa Aesar MSDS]
Record name Acetoxime
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9681
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

133 °C, Boiling point = 134.8 °C at 728 mm Hg
Record name Acetoxime
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 30.0 to 32.7% w/w at 20.0 °C, Soluble in water, Soluble in ethanol, diethyl ether, chloroform, ligroin
Record name Acetoxime
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Density: 0.9113 g/cm cu at 62 °C
Record name Acetoxime
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.12 [mmHg], 1.82 mm Hg at 25 °C (242 hPa)
Record name Acetoxime
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9681
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Acetoxime
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Acetone oxime

Color/Form

Columnar prisms, Colorless crystals

CAS RN

127-06-0
Record name Acetone, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX74TFD64T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetoxime
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

61 °C
Record name Acetoxime
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetoxime
Reactant of Route 2
Acetoxime
Reactant of Route 3
Reactant of Route 3
Acetoxime
Reactant of Route 4
Acetoxime
Reactant of Route 5
Acetoxime
Reactant of Route 6
Acetoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.